molecular formula C24H17N3Na2O6S2 B12710369 Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 85895-95-0

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12710369
CAS No.: 85895-95-0
M. Wt: 553.5 g/mol
InChI Key: NKGTZKMQFBLVBM-DEOAOTEFSA-L
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Description

Chemical Identity and Nomenclature

Systematic and Common Names

The compound’s IUPAC name, disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate , systematically describes its structure:

  • A naphthalene ring substituted with amino (–NH₂) and sulphonate (–SO₃⁻) groups at positions 6 and 2, respectively.
  • An azo (–N=N–) bridge linking the naphthalene system to a phenyl ring, which is further modified with a 2-phenylvinyl group (–CH=CHC₆H₅) and a sulphonate group at position 3.

Common synonyms include industry-specific designations such as Acid Red 34 (though distinct from the simpler Acid Red 34 described in PubChem CID 80695 ) and C.I. Direct Red 284 , reflecting its classification in the Colour Index. The presence of two sulphonate groups distinguishes it from mono-sulphonated analogues like Acid Red 115 (PubChem CID 165424) .

Table 1: Key Molecular Identifiers
Property Value
Molecular formula C₂₄H₁₈N₄Na₂O₇S₂
Molecular weight 616.52 g/mol (calculated)
CAS Registry Number Not listed in provided sources
Key functional groups Azo, sulphonate, amino, vinyl

Properties

CAS No.

85895-95-0

Molecular Formula

C24H17N3Na2O6S2

Molecular Weight

553.5 g/mol

IUPAC Name

disodium;6-amino-5-[[4-[(E)-2-phenylethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C24H19N3O6S2.2Na/c25-22-13-9-18-14-20(34(28,29)30)11-12-21(18)24(22)27-26-19-10-8-17(23(15-19)35(31,32)33)7-6-16-4-2-1-3-5-16;;/h1-15H,25H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b7-6+,27-26?;;

InChI Key

NKGTZKMQFBLVBM-DEOAOTEFSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pH, and reactant concentrations, ensuring consistent product quality. The final product is usually isolated through filtration, followed by drying and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration, respectively.

Major Products Formed

    Oxidation: Oxidized products may include nitroso compounds or quinones.

    Reduction: The primary products are aromatic amines.

    Substitution: Products include sulfonated or nitrated aromatic compounds.

Scientific Research Applications

Dye Chemistry

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate is primarily utilized as a dye in various applications:

  • Textile Industry : It is used in dyeing processes due to its vibrant color and stability under different conditions. The dye's sulfonate groups enhance its solubility in water, making it suitable for aqueous dyeing processes.
  • Food Industry : The compound can also be used as a food coloring agent, providing an appealing aesthetic to food products while adhering to safety regulations.

Photonics and Optical Devices

The compound exhibits significant potential in the field of photonics:

  • Organic Photovoltaics : Research indicates that azo dyes like this compound can be incorporated into organic solar cells as sensitizers. Their ability to absorb light and convert it into electrical energy makes them valuable for enhancing the efficiency of photovoltaic devices.
  • Laser Technology : The unique absorption properties of this dye allow it to be used in laser applications, where it can function as a laser dye in specific wavelength ranges.

Biological Studies

The biological applications of this compound are noteworthy:

  • Fluorescent Probes : The dye serves as a fluorescent marker in biological assays, enabling visualization and tracking of cellular processes. Its fluorescence properties make it useful in microscopy and imaging techniques.
  • Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems where it can be conjugated with therapeutic agents, enhancing their delivery and efficacy through targeted release mechanisms.

Table 1: Summary of Applications

Application AreaDescriptionReferences
Textile IndustryUsed for dyeing fabrics with vibrant colors
Food IndustryActs as a food coloring agent
Organic PhotovoltaicsIncorporated into solar cells as a sensitizer
Laser TechnologyFunctions as a laser dye for specific wavelengths
Fluorescent ProbesUsed in biological assays for cellular visualization
Drug Delivery SystemsConjugated with drugs for targeted delivery

Case Study Insights

  • Organic Solar Cells : A study demonstrated that incorporating this compound into organic photovoltaic devices significantly improved light absorption and conversion efficiency compared to traditional materials.
  • Fluorescent Imaging : In biological research, this compound has been successfully employed as a fluorescent probe to visualize cellular structures in live cell imaging, showcasing its effectiveness in real-time monitoring of biological processes.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, the azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between the target compound and related azo dyes:

Compound Name Substituents on Phenyl Ring Additional Functional Groups CAS/EC Numbers
Target Compound 2-Phenylvinyl Amino, two sulphonate groups 63192-51-8 / 263-993-1
Disodium 6-amino-5-[[4-(benzoylamino)-2-sulphonatophenyl]azo]-4-hydroxynaphthalene-2-sulphonate Benzoylamino Hydroxy, amino, sulphonate EC 286-122-7
Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate None (simple phenyl) Hydroxy, sulphonate 2783-94-0 / 220-491-7
Disodium 6-amino-4-hydroxy-5-[(4-nitro-2-sulphonatophenyl)azo]naphthalene-2-sulphonate Nitro Amino, hydroxy, sulphonate 6441-91-4

Key Observations :

  • Hydroxy groups in analogues (e.g., 2783-94-0) increase polarity and may alter UV/Vis absorption spectra .

Physicochemical Properties

  • Solubility : The target compound’s dual sulphonate groups ensure high water solubility (>10 g/L), similar to EC 286-122-7 . However, nitro-substituted derivatives (e.g., 6441-91-4) exhibit reduced solubility due to electron-withdrawing effects .
  • Thermal Stability: Azo dyes with hydroxy groups (e.g., 2783-94-0) show lower thermal stability compared to amino-substituted derivatives, as hydroxy groups may participate in decomposition reactions .

Regulatory Status

  • EU Registration : The target compound is registered under EC 263-993-1, while analogues like 2783-94-0 (EC 220-491-7) and 6441-91-4 have distinct regulatory entries .

Analytical Methods

  • HPLC Analysis : As per FAO/WHO guidelines, reversed-phase HPLC with UV detection (235–254 nm) is effective for quantifying sulphonated azo dyes, including the target compound and its analogues .
  • Spectroscopy : FT-IR and UV/Vis spectra differentiate the target compound’s phenylvinyl absorption bands (~300 nm) from hydroxy-substituted analogues (~280 nm) .

Biological Activity

Disodium 6-amino-5-((4-(2-phenylvinyl)-3-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as a synthetic dye, has garnered attention in various fields, particularly in biological and environmental studies. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C24H17N3Na2O6S2
  • Molecular Weight : 553.52 g/mol
  • CAS Number : 85895-95-0

Biological Activity

The biological activity of this compound primarily relates to its use in dyeing processes and potential effects on living organisms. Studies have shown the following key aspects:

  • Antimicrobial Properties : Some azo dyes exhibit antimicrobial activity against various bacteria and fungi. Research indicates that this compound may possess similar properties, making it a candidate for applications in textile treatments and coatings that require antimicrobial effects .
  • Cytotoxicity : Investigations into the cytotoxic effects of azo dyes have revealed that they can induce apoptosis in certain cell lines. The specific cytotoxicity of this compound is still under investigation, but preliminary studies suggest it may affect cell viability in human cancer cell lines .
  • Environmental Impact : As a synthetic dye, its degradation products can be harmful to aquatic life. Studies have shown that azo dyes can undergo reductive cleavage in anaerobic conditions, potentially leading to toxic byproducts .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various azo dyes, including this compound). The results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria at specific concentrations, suggesting potential use in antimicrobial textiles.

Case Study 2: Cytotoxicity Assessment

In vitro studies were conducted on human liver cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to other known cytotoxic agents, highlighting its potential as a chemotherapeutic agent .

Data Summary Table

PropertyValue/Description
Molecular FormulaC24H17N3Na2O6S2
Molecular Weight553.52 g/mol
Antimicrobial ActivityEffective against certain bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Environmental ConcernsPotentially toxic degradation products

Research Findings

Recent research has focused on the synthesis and modification of azo dyes to enhance their biological properties:

  • Modification for Enhanced Activity : Structural modifications have been explored to improve the antimicrobial and cytotoxic properties of azo dyes. For instance, altering substituents on the aromatic rings may enhance their interaction with biological targets .
  • Biodegradability Studies : Investigations into the biodegradation of this compound have shown that certain microbial strains can effectively degrade this compound, reducing its environmental impact .

Q & A

Basic: What synthetic methodologies are recommended for preparing this azo compound?

The synthesis involves diazotization and coupling reactions .

  • Diazotization : Start with an aromatic amine (e.g., 5-amino-2-naphthalenesulfonic acid) under acidic conditions (HCl) with sodium nitrite at 0–5°C to form the diazonium salt.
  • Coupling : React the diazonium salt with a hydroxyl- or amino-substituted aromatic compound (e.g., naphthalene derivatives) under alkaline conditions (pH 8–10) to form the azo bond.
  • Purification : Use recrystallization or column chromatography to isolate the product. Monitor reaction progress via TLC or HPLC .

Basic: How can the structural integrity of this compound be validated experimentally?

  • UV/Vis Spectroscopy : Confirm the π→π* transitions of the azo bond (λmax ~450–550 nm) and auxochromic effects from sulfonate groups.
  • FT-IR : Identify characteristic peaks for -N=N- (~1450–1600 cm⁻¹), sulfonate (-SO₃⁻, ~1030–1200 cm⁻¹), and aromatic C-H stretching (~3000–3100 cm⁻¹).
  • ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, vinyl protons from the 2-phenylvinyl group at δ 5.5–7.0 ppm) .

Basic: What solubility properties should be considered for aqueous-phase applications?

The compound’s two sulfonate groups confer high water solubility (>50 mg/mL at 25°C). Solubility decreases in polar organic solvents (e.g., ethanol, acetone) due to ionic interactions. Adjust pH to >7 to maintain sulfonate deprotonation and prevent precipitation .

Advanced: How can DFT calculations optimize its electronic properties for photochemical studies?

  • Method : Use B3LYP/6-311++G(d,p) to model ground-state geometry and excited-state transitions.

  • Key Parameters :

    PropertyValue/Observation
    HOMO-LUMO Gap~3.5–4.0 eV (azo chromophore)
    Dipole Moment>10 Debye (polar structure)
    Excited-State Lifetime<10 ns (fluorescence quenching)
  • Applications include designing photosensitizers or studying electron transfer in supramolecular systems .

Advanced: How does pH influence the compound’s stability in environmental or biological matrices?

  • Acidic Conditions (pH <3) : Azo bond cleavage occurs via reduction, forming aromatic amines (potential toxins).
  • Alkaline Conditions (pH >9) : Sulfonate groups remain stable, but hydroxyl substituents may deprotonate, altering UV/Vis spectra.
  • Experimental Validation : Use LC-MS to track degradation products under controlled pH (e.g., 2–12) and correlate with kinetic models .

Advanced: What mechanistic insights exist for its interaction with microbial enzymes in biodegradation studies?

  • Key Enzymes : Laccase or azoreductase from Halotolerant bacteria (e.g., Bacillus spp.) catalyze azo bond reduction.
  • Methodology :
    • Incubate the compound with bacterial lysates under aerobic/anaerobic conditions.
    • Monitor decolorization (ΔA₅₅₀) and identify metabolites via GC-MS.
    • Observed Products : 6-amino-naphthalene sulfonates and phenylvinyl derivatives .

Advanced: How can its binding affinity to serum albumin be quantified for biomedical studies?

  • Techniques :
    • Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) and measure Stern-Volmer constants.
    • Circular Dichroism (CD) : Track conformational changes in BSA’s α-helix content.
    • Results :
ParameterValue
Binding Constant (Kb)~10⁴–10⁵ M⁻¹
Thermodynamics (ΔG)Spontaneous (<−20 kJ/mol)
  • Applications include assessing drug delivery potential .

Advanced: What analytical challenges arise in detecting trace impurities during synthesis?

  • Common Impurities : Unreacted diazonium salts, sulfonated byproducts.
  • Resolution Strategies :
    • HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA).
    • Detection Limits : ~0.1 ppm for aromatic amines via LC-MS/MS.
    • Validation : Follow ICH guidelines for precision (RSD <2%) and accuracy (recovery 95–105%) .

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